4-Fluoro-3-morpholinobenzaldehyde

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

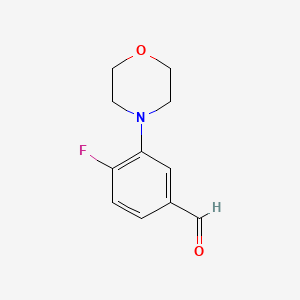

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-fluoro-3-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-2-1-9(8-14)7-11(10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXBJWGAYVPGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693902 | |

| Record name | 4-Fluoro-3-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-13-7 | |

| Record name | 4-Fluoro-3-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 4 Fluoro 3 Morpholinobenzaldehyde Scaffold

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a key site for a wide range of chemical reactions, making it a primary target for derivatization.

The aldehyde functional group of 4-Fluoro-3-morpholinobenzaldehyde readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction typically involves mixing the aldehyde with an amine in a suitable solvent, often with acid or base catalysis, to yield the corresponding C=N double bond. nih.govnih.gov The formation of the azomethine group (>C=N-) is a versatile method for synthesizing compounds with a wide array of biological activities, including antimicrobial and anticancer properties. researchgate.netsemanticscholar.org

The general scheme for this reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the stable imine product. Studies on related anilines, such as 4-(4-aminophenyl)-morpholine, have demonstrated successful Schiff base formation with various substituted benzaldehydes, highlighting the feasibility of this reaction on the morpholine-containing scaffold. researchgate.net Similarly, greener synthesis methodologies, including water-based reactions and microwave irradiation, have been effectively used for preparing Schiff bases from related compounds like 3-chloro-4-fluoro aniline and various benzaldehydes. nih.gov

Table 1: Examples of Schiff Base Formation with Related Amines This table is illustrative and based on reactions with structurally similar compounds.

| Amine Reactant | Aldehyde Reactant | Product Type | Potential Application | Reference |

|---|---|---|---|---|

| 4-(4-aminophenyl)-morpholine | Substituted Benzaldehydes | 4-(4-iminophenyl)-morpholines | Antimicrobial | researchgate.net |

| 3-chloro-4-fluoro aniline | Substituted Benzaldehydes | Substituted N-benzylidene-3-chloro-4-fluoroanilines | General Synthetic Intermediate | nih.gov |

| Primary Amines | This compound | N-((4-fluoro-3-morpholinophenyl)methylene)amines | Leads for Medicinal Chemistry | Inferred from nih.govnih.govnih.gov |

The aldehyde group serves as a crucial starting point for building more complex molecular architectures, such as chalcones and various heterocyclic systems.

Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation, which is a base-catalyzed reaction between a benzaldehyde (B42025) and an acetophenone. wikipedia.orgrsc.org This reaction is a cornerstone for creating compounds with a broad spectrum of pharmacological properties. jetir.orgresearchgate.netnih.gov The synthesis involves the enolate of the acetophenone acting as a nucleophile and attacking the carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. researchgate.netnih.gov

The general procedure involves dissolving the aldehyde and a substituted acetophenone in a solvent like ethanol, followed by the addition of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). researchgate.netsigmaaldrich.com Solvent-free methods, involving grinding the reactants with a solid base, have also been reported as an efficient and environmentally friendly alternative. rsc.orgjetir.org The presence of the fluoro and morpholino groups on the benzaldehyde ring is expected to influence the electronic properties and reactivity of the resulting chalcone, potentially modulating its biological activity.

Dihydrotetrazolopyrimidine Derivatives: While direct synthesis from this compound is not explicitly detailed in the reviewed literature, related compounds like 4-Morpholinobenzaldehyde are known to be precursors for dihydrotetrazolopyrimidine derivatives. Furthermore, general one-pot, multi-component reactions using substituted aromatic aldehydes are employed for the synthesis of complex heterocyclic systems like pyrazolopyridopyrimidine-diones. nih.gov These syntheses typically involve the condensation of the aldehyde with other reactive species such as β-ketonitriles, barbituric acid, and hydrazine derivatives. Such methodologies suggest a viable pathway for the derivatization of the this compound scaffold into complex, fused heterocyclic molecules.

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (4-fluoro-3-morpholinophenyl)methanol. This transformation is typically achieved using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol. wikipedia.orgmediresonline.orgresearchgate.net The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. A subsequent workup with a proton source neutralizes the resulting alkoxide to give the alcohol. researchgate.netmagritek.com

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is generally preferred for its selectivity for aldehydes and ketones and its compatibility with protic solvents. wikipedia.org The reduction converts the planar, sp²-hybridized carbonyl carbon to a tetrahedral, sp³-hybridized carbon in the resulting alcohol.

The stability of the product, (4-fluoro-3-morpholinophenyl)methanol, is generally high under neutral and basic conditions. However, under acidic conditions, the benzylic alcohol could potentially be protonated, making the hydroxyl group a good leaving group (water) and facilitating the formation of a stabilized benzylic carbocation, which could lead to further reactions. The presence of the electron-donating morpholine (B109124) group would further stabilize such a carbocation. The existence of related compounds like [(R)-3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methanol, an intermediate in the synthesis of the antibiotic Linezolid, confirms the viability of this reduced scaffold in further synthetic transformations. clearsynth.com

Reactions Involving the Morpholine Moiety

The morpholine ring is recognized as a "privileged scaffold" in medicinal chemistry. jchemrev.comnih.gov Its inclusion in a molecule can significantly improve pharmacokinetic properties, such as solubility, metabolic stability, and bioavailability. researchgate.netnih.gov While reactions might not directly target the atoms of the morpholine ring itself, which is generally stable, modifications can be made to substituents on the ring or the ring can be synthesized with pre-existing modifications.

Reactions Involving the Fluorine Atom

The fluorine atom on the aromatic ring is generally the least reactive site on the this compound scaffold. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly stable. However, under specific conditions, it can undergo nucleophilic aromatic substitution (SₙAr).

The feasibility of SₙAr is highly dependent on the electronic nature of the aromatic ring. The reaction is typically favored on electron-poor aromatic rings, where electron-withdrawing groups are positioned ortho or para to the leaving group (in this case, fluorine). libretexts.orgtotal-synthesis.com In this compound, the fluorine atom is at position 4, para to the aldehyde group (an electron-withdrawing group) and ortho to the morpholine group (an electron-donating group). The electron-donating morpholine group increases the electron density of the ring, making it less susceptible to attack by nucleophiles and thus deactivating it for a classic SₙAr reaction.

Despite this, SₙAr on electron-rich fluoroarenes can be achieved under specific, often harsh, conditions or through modern catalytic methods. nih.govsigmaaldrich.com For example, the synthesis of 3-fluoro-4-(N-morpholino)-benzaldehyde itself can be accomplished via an SₙAr reaction between 3,4-difluorobenzaldehyde and morpholine in the presence of potassium carbonate in DMF at 130 °C. chemicalbook.com In this case, the morpholine displaces the fluorine at the 4-position, which is activated by the para-aldehyde group. This indicates that the fluorine at position 4 of a difluorobenzaldehyde is susceptible to substitution. By analogy, displacing the fluorine in this compound would likely require a strong nucleophile and forcing conditions, or specialized catalytic systems like organic photoredox catalysis, which can enable the defluorination of unactivated fluoroarenes. nih.govsigmaaldrich.com

Strategic Importance in Nucleophilic Aromatic Substitution

The chemical scaffold of this compound holds significant strategic importance in the realm of nucleophilic aromatic substitution (SNAr) reactions. This is primarily attributed to the electronic properties conferred by its specific arrangement of functional groups. The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.comchemistrysteps.com This activation is a crucial factor that facilitates the displacement of the fluoride ion by a wide array of nucleophiles.

The utility of fluorinated aromatic compounds in SNAr reactions is well-documented, with the C-F bond, despite its strength, being susceptible to cleavage in activated systems due to the rate-determining step being the initial nucleophilic attack. masterorganicchemistry.com The high electronegativity of fluorine makes the attached carbon atom more susceptible to attack, thereby increasing the reaction rate. masterorganicchemistry.comchemistrysteps.com This principle is leveraged in the derivatization of the this compound scaffold to synthesize a variety of compounds with potential applications in medicinal chemistry and materials science. nih.govacgpubs.org

The strategic placement of the fluorine atom, an aldehyde, and a morpholine ring creates a versatile platform for introducing diverse functionalities. nih.gov Researchers have capitalized on this by reacting this compound and similar fluorinated aromatics with various nucleophiles, including amines, alcohols, and thiols, to generate novel derivatives. researchgate.netbeilstein-journals.org The conditions for these reactions can often be mild, further highlighting the synthetic utility of this scaffold. nih.gov

The following table provides a summary of representative nucleophilic aromatic substitution reactions involving fluorinated benzaldehyde derivatives, illustrating the scope of this synthetic strategy.

Medicinal Chemistry Applications and Pharmacological Investigations of Derivatives

Anticancer Activities and Mechanisms of Action

Research into derivatives synthesized from precursors like 4-Fluoro-3-morpholinobenzaldehyde has primarily focused on their ability to inhibit Aldehyde Dehydrogenase (ALDH) isoforms and exert direct cytotoxic effects on various cancer cell lines. These activities are crucial for overcoming cancer stem cell (CSC) resistance and inducing tumor cell death.

Inhibition of Aldehyde Dehydrogenase (ALDH) Isoforms

The overexpression of aldehyde dehydrogenase (ALDH) enzymes is a hallmark of cancer stem cells and is strongly associated with poor prognosis and resistance to chemotherapy. mdpi.comresearchgate.net Consequently, developing inhibitors for specific ALDH isoforms is a key therapeutic strategy. Analogues derived from substituted morpholinobenzaldehydes have been investigated as potent ALDH inhibitors. nih.govacs.orgresearchgate.net

A study focusing on analogues of 4-(diethylamino)benzaldehyde (DEAB), a known pan-ALDH inhibitor, has provided significant insights. nih.govacs.orgresearchgate.net In this research, various derivatives, including those synthesized from 4-fluoro-3-nitrobenzaldehyde and morpholine (B109124), were evaluated for their inhibitory activity against several ALDH isoforms. nih.govacs.orgresearchgate.net

Several analogues demonstrated potent and selective inhibition of ALDH1A3 and ALDH3A1. For instance, compounds designated as 14 , 15 , and 16 were identified as potent inhibitors of ALDH1A3, while compounds 18 and 19 showed strong inhibitory activity against ALDH3A1. nih.govacs.org The inhibitory concentrations (IC₅₀) for these compounds highlight their efficacy and selectivity. researchgate.net

Inhibitory Activity (IC₅₀) of Benzaldehyde (B42025) Analogues Against ALDH Isoforms

| Compound | ALDH1A1 (μM) | ALDH1A3 (μM) | ALDH3A1 (μM) |

|---|---|---|---|

| DEAB (Reference) | 0.15 | 10 | > 10 |

| Compound 14 | > 10 | 0.25 | > 10 |

| Compound 15 | > 10 | 0.31 | > 10 |

| Compound 16 | > 10 | 0.31 | > 10 |

| Compound 18 | > 10 | > 10 | 0.48 |

| Compound 19 | > 10 | > 10 | 0.48 |

Data sourced from Rüngeler, T., et al. (2022). researchgate.net

To understand how these derivatives function, kinetic studies were performed. The analysis for compounds 18 and 19 revealed that they act as competitive inhibitors of ALDH3A1. acs.org This mode of inhibition means the compound binds to the active site of the enzyme, directly competing with the natural substrate. The inhibition constant (Ki), which indicates the concentration required to produce half-maximum inhibition, was determined to be 0.30 µM for compound 18 and 0.24 µM for compound 19 , underscoring their high affinity for the ALDH3A1 enzyme. acs.org Similarly, kinetic analysis of compound 14 confirmed its role as an excellent inhibitor of ALDH1A3. researchgate.net

The expression of ALDH1A1 and ALDH1A3 is often elevated in prostate cancer tissues compared to normal prostate tissue. nih.govacs.org Derivatives of morpholinobenzaldehyde have shown significant cytotoxicity against various prostate cancer (PCa) cell lines. acs.org When tested against PC-3, DU145, and 22Rv1 cell lines, several analogues displayed greater potency than the reference compound DEAB. acs.org

Notably, analogues 14 and 18 were found to be more potent than DEAB not only against cell lines but also against patient-derived primary prostate tumor epithelial cells. acs.org An important finding was the potential for these inhibitors to enhance chemosensitivity. The inclusion of an ALDH inhibitor like compound 14 or 18 could be beneficial in combination with standard chemotherapy agents such as docetaxel for treating aggressive prostate cancer. nih.govacs.org

Cytotoxicity (IC₅₀) of Benzaldehyde Analogues in Prostate Cancer Cell Lines

| Compound | PC-3 (μM) | DU145 (μM) | 22Rv1 (μM) |

|---|---|---|---|

| DEAB (Reference) | > 200 | > 200 | > 200 |

| Compound 14 | 150 | 100 | 100 |

| Compound 18 | 100 | 100 | 100 |

Data sourced from Rüngeler, T., et al. (2022). acs.org

The development of potent and selective ALDH inhibitors is valuable not only for therapy but also for diagnostics and research. These molecules can be used as chemical probes to identify and study cell populations with high ALDH activity, which are often enriched with cancer stem cells (CSCs). acs.org The Aldefluor assay is a standard method for detecting ALDH activity, and inhibitors are used as controls to validate the results. nih.gov The development of selective inhibitors for isoforms like ALDH1A3 allows for more precise interrogation of the role of specific enzymes in CSC biology. mdpi.com While the direct use of this compound derivatives as probes is an emerging area, their proven ability to selectively inhibit ALDH isoforms makes them excellent candidates for such applications, facilitating research into the specific functions of ALDH1A3 and ALDH3A1 in cancer stemness and drug resistance. acs.orgacs.org

Cytotoxic Effects on Cancer Cell Lines (e.g., HeLa, MCF-7, A549)

Beyond their specific action on ALDH, derivatives of this compound, particularly morpholino-substituted quinazolines, have demonstrated broad cytotoxic effects against a range of human cancer cell lines. These compounds are evaluated for their ability to inhibit cell proliferation, often measured by their IC₅₀ value. Studies on various morpholine-substituted quinazoline derivatives have reported significant cytotoxic activity against cervical cancer (HeLa), breast cancer (MCF-7), and lung cancer (A549) cells. This suggests that these derivatives may act through multiple mechanisms beyond ALDH inhibition to induce cancer cell death.

Reported Cytotoxicity (IC₅₀) of Selected Morpholino-Quinazoline Derivatives

| Derivative Class | HeLa (μM) | MCF-7 (μM) | A549 (μM) | Reference |

|---|---|---|---|---|

| Morpholino substituted quinazoline (AK-3) | N/A | 1.10 | 0.98 | researchgate.net |

| Morpholino substituted quinazoline (AK-10) | N/A | 1.12 | 1.02 | researchgate.net |

This table presents examples of cytotoxicity for the general class of morpholino-quinazoline derivatives against common cancer cell lines. "N/A" indicates data not available in the cited source.

Anti-neuroinflammatory Activity through Cytokine Inhibition and NF-κB Pathway Modulation

Neuroinflammation, a key factor in the progression of various neurodegenerative diseases, is often mediated by the activation of microglia and the subsequent release of pro-inflammatory cytokines. semanticscholar.org The nuclear factor kappa B (NF-κB) signaling pathway plays a crucial role in this process, making it a prime target for therapeutic intervention. semanticscholar.orgnih.gov Derivatives of morpholine-containing compounds have demonstrated potential as anti-neuroinflammatory agents by modulating this pathway.

Research has shown that certain compounds can significantly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated microglial cells. nih.govmdpi.com The mechanism behind this effect often involves the inhibition of the NF-κB signaling pathway. semanticscholar.orgnih.gov For instance, some derivatives have been found to decrease the phosphorylation of IκBα and NF-κB p65, which are critical steps in the activation of the NF-κB pathway. nih.govnih.gov By inhibiting this pathway, these compounds can suppress the expression of inducible nitric oxide synthase (iNOS) and consequently reduce the production of nitric oxide (NO), a key inflammatory mediator. nih.gov

Furthermore, some compounds have been observed to prevent the polarization of microglia towards the pro-inflammatory M1 phenotype. semanticscholar.org This shift in microglial polarization is a critical aspect of neuroinflammation, and its inhibition represents a promising therapeutic strategy. semanticscholar.org The ability of these derivatives to also reduce reactive oxygen species (ROS) production further contributes to their anti-neuroinflammatory profile, as ROS can indirectly activate the NF-κB pathway. semanticscholar.orgdntb.gov.ua

Antimicrobial and Anti-biofilm Properties of Derivatives

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. nih.gov Morpholine derivatives have been investigated for their potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria. nih.govasianpubs.org

Studies have shown that certain morpholine derivatives possess broad-spectrum antibacterial activity. researchgate.net For example, some synthesized morpholine derivatives have demonstrated high inhibitory action against a significant percentage of tested bacterial strains, including Micrococcus flavus, Bacillus anthracis, and Pseudomonas orientalis. researchgate.net The minimum inhibitory concentration (MIC) values for these compounds can be as low as 3.125 mg/ml for some of the more sensitive strains. researchgate.net

In addition to direct antimicrobial activity, there is a growing interest in the anti-biofilm properties of these compounds. researchgate.netmdpi.com Bacterial biofilms are structured communities of bacteria that are notoriously difficult to eradicate and contribute to persistent infections. nih.gov Some morpholine derivatives have been shown to effectively inhibit biofilm formation by various pathogenic bacteria, including Staphylococcus aureus. researchgate.netnih.gov For instance, certain derivatives have exhibited excellent to good anti-biofilm activities, with IC50 values for biofilm inhibition being as low as 0.005 µMol L⁻¹ against some Gram-positive strains. researchgate.net This suggests that these compounds could be valuable in preventing and treating biofilm-associated infections. nih.gov

Antidiabetic Potential through Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase, Aldose Reductase)

Diabetes mellitus is a chronic metabolic disorder, and a key therapeutic strategy involves the control of postprandial hyperglycemia. nih.gov This can be achieved by inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.gov Morpholine and its derivatives have emerged as promising candidates for the development of new antidiabetic agents. dntb.gov.uamdpi.comnih.gov

Several studies have reported the synthesis of morpholine-containing compounds with significant inhibitory activity against α-amylase and α-glucosidase. nih.govresearchgate.net For example, some benzylidenehydrazine derivatives incorporating a morpholine moiety have been shown to be potent inhibitors of α-amylase, with some analogues exhibiting activity several-fold superior to the standard drug, acarbose. nih.gov The inhibition of these enzymes delays the breakdown of carbohydrates in the gut, leading to a slower and lower rise in blood glucose levels after meals.

Beyond α-amylase and α-glucosidase, other enzymes are also implicated in the complications of diabetes. Aldose reductase, for instance, plays a role in the development of diabetic complications such as neuropathy, nephropathy, and retinopathy by converting glucose to sorbitol. The inhibition of aldose reductase is therefore another important therapeutic target. While specific data on this compound derivatives and aldose reductase is limited, the broader class of morpholine derivatives is being explored for this activity.

Structure-Activity Relationship (SAR) Analysis in Drug Discovery

The systematic investigation of how a molecule's chemical structure relates to its biological activity, known as Structure-Activity Relationship (SAR) analysis, is a cornerstone of modern drug discovery. researchgate.nete3s-conferences.orgresearchgate.net For derivatives of this compound, SAR studies are crucial for identifying the key structural features that govern their therapeutic effects and for guiding the design of more potent and selective compounds. e3s-conferences.orgbohrium.com

Influence of Substituent Nature and Position on Biological Activity

The biological activity of morpholine derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring and the morpholine nucleus itself. e3s-conferences.orgmdpi.com

For instance, in the context of antidiabetic activity , the introduction of di-substituted halogens (like chlorine and bromine) and meta-substitutions on the phenyl ring of benzylidenehydrazine derivatives have been found to be important for their α-amylase inhibitory activity. nih.gov The presence of electron-withdrawing groups, such as fluorine, can enhance the inhibitory potency, potentially through stronger interactions with the enzyme's active site. nih.gov

In the realm of antimicrobial activity , the chemical structure of morpholine derivatives dictates their spectrum and effectiveness. nih.govresearchgate.net For example, some studies have shown that specific substitutions can lead to broad-spectrum activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Regarding anti-neuroinflammatory activity , the substitution pattern on the core scaffold can dramatically affect the compound's ability to inhibit pro-inflammatory cytokine production and modulate the NF-κB pathway. semanticscholar.org For example, a meta-CF3 and para-OMe substituted 3,4-dihydronaphthalen-1(2H)-one derivative demonstrated potent anti-neuroinflammatory effects. semanticscholar.org

Finally, in the development of cholinesterase inhibitors , the position of substituents on the N-phenyl ring of quinoline derivatives bearing a morpholine moiety was found to be critical. mdpi.com A meta-chloro substituent, for example, resulted in more potent butyrylcholinesterase (BChE) inhibition compared to ortho or para-chloro derivatives. mdpi.com

Theoretical and Computational Studies

In silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component in the early stages of drug discovery. In silico methods provide a rapid and cost-effective approach to predict these pharmacokinetic parameters, allowing for the early identification of candidates with potentially favorable profiles. For 4-Fluoro-3-morpholinobenzaldehyde, computational predictions of its ADME properties have been performed to assess its drug-likeness and potential as a therapeutic agent. These studies utilize various models to estimate physicochemical properties, lipophilicity, water solubility, and pharmacokinetic attributes.

The predicted ADME parameters for this compound, generated using the SwissADME web tool, are summarized in the tables below. These predictions are based on the compound's chemical structure, with the SMILES string O=Cc1cc(N2CCOCC2)c(F)cc1 used as the input.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C11H12FNO2 |

| Molecular Weight | 209.22 g/mol |

| Number of Heavy Atoms | 15 |

| Number of Aromatic Heavy Atoms | 6 |

| Fraction Csp3 | 0.45 |

| Number of Rotatable Bonds | 2 |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 0 |

| Molar Refractivity | 54.38 |

| Topological Polar Surface Area (TPSA) | 38.77 Ų |

The lipophilicity of this compound has been predicted using five different algorithms to provide a consensus value.

| Log P Prediction Method | Predicted log P o/w |

|---|---|

| iLOGP | 1.83 |

| XLOGP3 | 1.53 |

| WLOGP | 1.58 |

| MLOGP | 1.18 |

| Silicos-IT | 2.09 |

| Consensus Log P o/w | 1.64 |

Water solubility is a critical factor influencing the absorption and formulation of a drug candidate. The predicted water solubility for this compound is presented below. Furthermore, key pharmacokinetic properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism, have been computationally estimated.

| Parameter | Prediction |

|---|---|

| Water Solubility | |

| Log S (ESOL) | -2.27 |

| Solubility in mg/ml (ESOL) | 1.10 |

| Solubility in mol/l (ESOL) | 5.27e-3 |

| Solubility Class (ESOL) | Soluble |

| Pharmacokinetics | |

| Gastrointestinal absorption | High |

| BBB permeant | Yes |

| P-gp substrate | No |

| CYP1A2 inhibitor | No |

| CYP2C19 inhibitor | No |

| CYP2C9 inhibitor | No |

| CYP2D6 inhibitor | No |

| CYP3A4 inhibitor | No |

| Log Kp (skin permeation) | -6.41 cm/s |

The concept of "drug-likeness" assesses whether a compound possesses properties that are consistent with known drugs. This is often evaluated using rules such as Lipinski's rule of five. Additionally, the medicinal chemistry friendliness of a compound is evaluated to identify any potential liabilities, such as the presence of reactive functional groups.

| Drug-Likeness Model | Prediction |

|---|---|

| Lipinski | Yes; 0 violations |

| Ghose | Yes |

| Veber | Yes |

| Egan | Yes |

| Muegge | Yes |

| Bioavailability Score | 0.55 |

| Medicinal Chemistry | |

| PAINS (Pan Assay Interference Compounds) | 0 alerts |

| Brenk | 1 alert (aldehyde) |

| Lead-likeness | Yes; 0 violations |

| Synthetic Accessibility | 2.19 |

Advanced Analytical Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 4-Fluoro-3-morpholinobenzaldehyde, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

For ¹H NMR, the aromatic protons are expected to appear as multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The aldehyde proton would exhibit a characteristic singlet further downfield, around 9.8-10.0 ppm. The protons of the morpholine (B109124) ring would be observed as two distinct multiplets in the aliphatic region, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms, likely in the ranges of 3.0-3.5 ppm and 3.7-4.0 ppm, respectively.

In ¹³C NMR spectroscopy, the carbonyl carbon of the aldehyde group would be the most deshielded, appearing at approximately 190 ppm. The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The carbons of the morpholine ring would appear in the aliphatic region, with the carbons adjacent to the nitrogen being more deshielded than those adjacent to the oxygen.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

Fourier-transform Infrared (FTIR) Spectroscopy

Fourier-transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in this compound. The most prominent absorption band would be the strong C=O stretching vibration of the aldehyde group, typically observed in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the morpholine ring would be observed just below 3000 cm⁻¹. The C-F stretching vibration is expected to produce a strong absorption in the 1000-1300 cm⁻¹ region. The C-N and C-O stretching vibrations of the morpholine ring would also be present in the fingerprint region.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a powerful tool for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₂FNO₂), the expected monoisotopic mass would be approximately 209.0852 g/mol . HRESI-MS analysis would provide a high-precision mass measurement, confirming the elemental formula and the presence of the fluorine atom through its characteristic isotopic pattern.

Chromatographic Methods for Purity Assessment and Analysis (e.g., GC-MS, TLC)

Chromatographic techniques are crucial for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate volatile impurities from the main compound and to identify them based on their mass spectra. The retention time of the compound in the gas chromatogram serves as an indicator of its purity.

Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring reactions and assessing the purity of the product. A suitable solvent system would be developed to achieve good separation between the starting materials, the product, and any byproducts. The spots can be visualized under UV light or by using a staining agent. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.

Potential Applications in Materials Science and Chemical Research

Precursor for Organic Light-Emitting Diodes (OLEDs) and Carbon Nanodots

In the field of materials science, 4-Fluoro-3-morpholinobenzaldehyde is explored as a precursor for advanced materials. The morpholine (B109124) group acts as an electron donor while the benzaldehyde (B42025) is an electron acceptor, creating a donor-acceptor structure that is often the basis for fluorescent molecules. A related compound, 4-Morpholinobenzaldehyde, has been used in the synthesis of fluorogens for applications such as protein fibril detection .

The introduction of a fluorine atom onto the benzaldehyde ring is a common strategy used to fine-tune the electronic and photophysical properties of organic materials. This modification can adjust energy levels, enhance thermal stability, and improve the performance of devices. Consequently, this compound serves as a foundational component for creating novel organic dyes and emitters intended for use in Organic Light-Emitting Diodes (OLEDs).

Building Block for Novel Chemical Reactions and Synthetic Methodologies

The primary role of this compound in chemical research is as a versatile building block for organic synthesis fluorochem.co.uklifechemicals.com. The aldehyde functional group is highly reactive and participates in a wide array of fundamental chemical transformations. These include nucleophilic additions and condensation reactions, which are essential for constructing complex molecular frameworks nbinno.com.

The presence of both a fluorine atom and a morpholine group on the aromatic ring modifies the electron density, making it a valuable precursor for creating a diverse range of pharmaceuticals and specialty chemicals innospk.com. The aldehyde's reactivity allows it to be a key component in multi-step syntheses, enabling the construction of intricate molecular architectures for various research applications nbinno.com.

| Reaction Type | Description | Relevance of this compound |

|---|---|---|

| Nucleophilic Addition | The aldehyde group readily reacts with nucleophiles to form alcohols or other functional groups. | Fundamental for extending the carbon chain and introducing new functionalities. |

| Condensation Reactions | Reacts with amines or active methylene compounds to form imines, enamines, or larger conjugated systems. | Key for building heterocyclic compounds and conjugated materials. |

| Wittig Reaction | Allows for the conversion of the aldehyde group into an alkene, providing a method for carbon-carbon bond formation. | Useful for synthesizing complex organic molecules with specific stereochemistry. |

Intermediate in Agrochemical Development (Pesticides, Herbicides)

In the agrochemical industry, fluorinated organic compounds play a crucial role in the development of modern crop protection agents researchgate.net. The inclusion of fluorine in a molecule can significantly enhance its biological activity researchgate.netnbinno.com. Fluorine atoms can increase a compound's metabolic stability, leading to longer-lasting effects, and can improve its lipophilicity, which helps it penetrate target organisms like insects, fungi, or weeds researchgate.netnbinno.com.

Benzaldehyde derivatives are common starting materials for synthesizing the active ingredients in herbicides, pesticides, and fungicides nbinno.comnbinno.com. The specific structure of this compound, combining a fluorinated ring with an aldehyde, makes it an attractive intermediate for developing new agrochemicals with potentially improved efficacy and targeted action innospk.comnbinno.comnbinno.com. While this specific molecule is an intermediate, related fluorinated benzaldehydes are known to be precursors for pyrethroid-like insecticides google.com. The development of advanced agrochemical formulations relies on such high-performance intermediates to create more potent and sustainable crop protection solutions nbinno.com.

Exploration in Other Areas of Organic Chemistry Research

The utility of this compound extends to other specialized areas of organic chemistry. Its structural motifs are of significant interest in medicinal chemistry. The fluorine atom is a prized substituent known to enhance metabolic stability, binding affinity, and lipophilicity of potential drug candidates, leading to improved pharmacokinetic profiles nbinno.com.

常见问题

Q. What are the recommended synthetic routes for preparing 4-Fluoro-3-morpholinobenzaldehyde with high purity?

- Methodological Answer : The synthesis typically involves introducing morpholine and fluorine substituents onto a benzaldehyde core. Key approaches include:

- Nucleophilic Aromatic Substitution : Reacting 3-fluoro-4-nitrobenzaldehyde with morpholine under basic conditions (e.g., K₂CO₃ in DMF), followed by reduction of the nitro group and oxidation to the aldehyde .

- Cross-Coupling Reactions : Using Suzuki-Miyaura coupling to attach pre-functionalized morpholine-containing aryl boronic acids to fluorinated benzaldehyde precursors .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm melting points (mp ~100–120°C, extrapolated from analogous fluorinated benzaldehydes) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aldehyde proton (δ ~9.8–10.2 ppm), fluorine coupling patterns, and morpholine ring protons (δ ~3.6–3.8 ppm for N-CH₂ and δ ~2.4–2.8 ppm for O-CH₂) .

- ¹⁹F NMR : Confirm fluorine substitution (δ ~-110 to -120 ppm for aromatic F) .

- FTIR : Detect aldehyde C=O stretch (~1700 cm⁻¹) and morpholine C-O/C-N vibrations (~1100–1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₁₁H₁₂FNO₂: 209.0851) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods due to potential irritancy of aldehydes .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- Emergency Protocols : In case of exposure, flush eyes with water for 15 minutes and seek medical attention. Use CHEMTREC emergency services for spills (contact details in ).

Advanced Research Questions

Q. How does the electronic nature of the morpholine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The morpholine group acts as an electron-donating substituent via resonance, activating the benzene ring toward electrophilic substitution at the para-position relative to fluorine. This electronic effect can be quantified using Hammett constants (σₚ ≈ -0.15 for morpholine). In Suzuki couplings, the electron-rich aryl ring enhances oxidative addition efficiency with palladium catalysts. However, steric hindrance from the morpholine’s chair conformation may reduce yields; optimize using bulky ligands (e.g., XPhos) .

Q. What computational modeling approaches can predict the binding affinity of this compound derivatives to biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Model interactions with enzymes (e.g., kinases) using the aldehyde group as a reactive warhead. Validate with free-energy perturbation (FEP) calculations .

- QSAR : Train models using descriptors like LogP (morpholine enhances hydrophilicity) and electrostatic potential maps (fluorine’s electron-withdrawing effect). Use datasets from PubChem BioAssay (e.g., AID 1259351) .

- MD Simulations : Analyze stability of protein-ligand complexes in explicit solvent (e.g., TIP3P water) over 100-ns trajectories .

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound across different studies?

- Methodological Answer :

- Variable Screening : Use Design of Experiments (DoE) to test factors like catalyst loading (Pd(OAc)₂ vs. PdCl₂), solvent polarity (DMF vs. THF), and reaction time .

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-oxidized acids or dimerized aldehydes) .

- Reproducibility : Cross-validate methods using reference compounds (e.g., 3-morpholinobenzaldehyde) from commercial libraries like Kanto Reagents .

Data Contradiction Analysis

- Safety Data Extrapolation : While 4-Chlorobenzaldehyde SDS guidelines recommend PPE and fume hoods, this compound’s toxicity profile may differ due to fluorine’s higher electronegativity. Always consult experimental toxicity assays for accurate risk assessment.

- Synthetic Yield Variations : Conflicting yields (e.g., 40% vs. 70%) may arise from incomplete morpholine substitution or competing side reactions. Use in situ FTIR to monitor reaction progress and adjust stoichiometry dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。